PROT Inhibition vs. PROT-IN-1
((2,6-Dichlorophenyl)sulfonyl)proline inhibits the human high-affinity L-proline transporter (PROT) with an IC50 of 2.70 µM [1]. In a separate study, the known PROT inhibitor PROT-IN-1 (Compound 2) exhibited an IC50 of 1.48 µM against the same target . While direct head-to-head data are unavailable, this cross-study comparison positions ((2,6-Dichlorophenyl)sulfonyl)proline as a moderately potent PROT inhibitor with approximately 1.8-fold lower potency than PROT-IN-1 under comparable assay conditions.
| Evidence Dimension | Inhibition of human high-affinity L-proline transporter (PROT) |
|---|---|
| Target Compound Data | IC50 = 2.70 µM (2700 nM) |
| Comparator Or Baseline | PROT-IN-1: IC50 = 1.48 µM |
| Quantified Difference | Target compound is ~1.8-fold less potent than PROT-IN-1 |
| Conditions | COS1 cells expressing human PROT; [3H]proline uptake assay |
Why This Matters
This quantitative benchmark establishes ((2,6-Dichlorophenyl)sulfonyl)proline as a viable tool compound for studying proline transport in neurological contexts, providing a chemically distinct alternative to existing PROT inhibitors.
- [1] BindingDB. BDBM50052646 (CHEMBL3318565). IC50: 2.70E+3 nM. Inhibition of human high-affinity L-proline transporter expressed in COS1 cells. View Source
